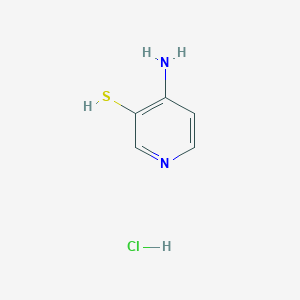
Chlorhydrate de 4-aminopyridine-3-thiol
Vue d'ensemble
Description
4-Aminopyridine-3-thiol hydrochloride is a chemical compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the fourth position and a thiol group at the third position on the pyridine ring, with the hydrochloride salt form enhancing its solubility in water
Applications De Recherche Scientifique
4-Aminopyridine-3-thiol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Derivatives of aminopyridines are being explored for their neuroprotective properties and potential use in treating neurological disorders
Industry: It can be used in the development of new materials with specific electronic or catalytic properties.
Mécanisme D'action
Target of Action
The primary target of 4-Aminopyridine-3-thiol hydrochloride is the voltage-gated potassium (Kv) channels . These channels play a crucial role in repolarizing the cell membrane after action potentials, thereby regulating the electrical activity of cells .
Mode of Action
4-Aminopyridine-3-thiol hydrochloride acts as an antagonist of Kv channels . By blocking these channels, it prolongs action potentials, which results in the heightened release of neurotransmitters . This, in turn, facilitates enhanced neuronal signaling .
Biochemical Pathways
The inhibition of Kv channels by 4-Aminopyridine-3-thiol hydrochloride affects the action potential pathway . The elongation of action potentials leads to an increased release of neurotransmitters, enhancing synaptic transmission and neuronal signaling .
Pharmacokinetics
4-Aminopyridine-3-thiol hydrochloride is readily absorbed through the skin and the gastrointestinal tract . It is widely distributed in the body, including the brain . The compound’s ability to cross the blood-brain barrier more readily than other similar compounds contributes to its effectiveness in neurological disorders .
Result of Action
The molecular and cellular effects of 4-Aminopyridine-3-thiol hydrochloride’s action include enhanced neural transmission and potential neuroprotective features . Its ability to block Kv channels and enhance conduction along demyelinated axons has been attributed to the improvement of visual function and motor skills in patients with neurological disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Aminopyridine-3-thiol hydrochloride. For instance, the compound’s absorption can be affected by the condition of the skin or the gastrointestinal tract . Furthermore, its effectiveness in the brain is facilitated by its ability to readily cross the blood-brain barrier .
Analyse Biochimique
Biochemical Properties
4-Aminopyridine-3-thiol hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of ion channels. It interacts with voltage-gated potassium channels, inhibiting their activity. This inhibition prolongs the duration of action potentials, leading to an increased release of neurotransmitters. The compound also interacts with other biomolecules such as enzymes and proteins involved in neural transmission. For instance, it has been shown to affect the activity of enzymes like acetylcholinesterase, thereby influencing cholinergic signaling pathways .
Cellular Effects
The effects of 4-Aminopyridine-3-thiol hydrochloride on various cell types and cellular processes are profound. In neuronal cells, it enhances synaptic transmission by prolonging action potentials and increasing neurotransmitter release. This can lead to improved neural communication and potentially mitigate symptoms of neurological disorders. Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to upregulate the expression of genes involved in synaptic plasticity and neuroprotection .
Molecular Mechanism
At the molecular level, 4-Aminopyridine-3-thiol hydrochloride exerts its effects primarily through the inhibition of voltage-gated potassium channels. This inhibition delays the repolarization phase of action potentials, resulting in prolonged neuronal firing. The compound also binds to specific sites on these channels, altering their conformation and function. Furthermore, it can modulate the activity of other ion channels and receptors, contributing to its overall neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Aminopyridine-3-thiol hydrochloride have been studied over various time frames. The compound is relatively stable, but its efficacy can diminish over extended periods due to degradation. Long-term studies have shown that continuous exposure to the compound can lead to sustained improvements in neural function, although the potential for toxicity increases with prolonged use. In vitro and in vivo studies have demonstrated that the compound can maintain its neuroprotective effects for several weeks .
Dosage Effects in Animal Models
The effects of 4-Aminopyridine-3-thiol hydrochloride vary with different dosages in animal models. At low doses, the compound enhances neural transmission and improves motor function without significant adverse effects. At higher doses, it can induce toxicity, leading to symptoms such as seizures and neurodegeneration. Threshold effects have been observed, where a minimal effective dose is required to achieve therapeutic benefits, but exceeding this threshold can result in detrimental outcomes .
Metabolic Pathways
4-Aminopyridine-3-thiol hydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism. The compound can also influence metabolic flux and alter the levels of various metabolites. For instance, it has been shown to increase the production of neuroprotective metabolites while reducing the levels of neurotoxic compounds .
Transport and Distribution
The transport and distribution of 4-Aminopyridine-3-thiol hydrochloride within cells and tissues are facilitated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Once inside the cells, it can accumulate in specific compartments, such as synaptic vesicles, where it modulates neurotransmitter release. The distribution of the compound is influenced by factors such as lipid solubility and binding affinity to cellular proteins .
Subcellular Localization
The subcellular localization of 4-Aminopyridine-3-thiol hydrochloride is critical for its activity and function. The compound is primarily localized in the cytoplasm and synaptic vesicles of neuronal cells. It can also be found in other organelles, such as the endoplasmic reticulum and mitochondria, where it may influence cellular processes such as protein synthesis and energy metabolism. Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminopyridine-3-thiol hydrochloride typically involves the reaction of 2-aminopyridine-3-thiol with appropriate reagents. One common method involves stirring 2-aminopyridine-3-thiol with 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde in absolute ethanol at room temperature in the presence of zinc oxide nanoparticles . This reaction is monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production methods for 4-Aminopyridine-3-thiol hydrochloride are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminopyridine-3-thiol hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Comparaison Avec Des Composés Similaires
4-Aminopyridine-3-thiol hydrochloride can be compared with other aminopyridine derivatives, such as:
4-Aminopyridine: Known for its use in treating multiple sclerosis by improving nerve conduction.
3,4-Diaminopyridine: Used to stimulate acetylcholine release by inhibiting potassium channels.
3-Methyl-4-aminopyridine: More potent than 4-Aminopyridine in certain applications.
The uniqueness of 4-Aminopyridine-3-thiol hydrochloride lies in its combined amino and thiol functionalities, which provide distinct chemical reactivity and potential for diverse applications.
Propriétés
IUPAC Name |
4-aminopyridine-3-thiol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S.ClH/c6-4-1-2-7-3-5(4)8;/h1-3,8H,(H2,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXVOUWHIWLPDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)S.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447676.png)

![Tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B1447679.png)











